molecular formula C15H16BrClFN B3001562 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride CAS No. 2309474-06-2

1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride

Cat. No. B3001562
CAS RN: 2309474-06-2
M. Wt: 344.65
InChI Key: FAHGWZAKIOOFPV-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride" is a chemical entity that appears to be a derivative of phenylpropanamine with substitutions on the phenyl ring. This type of compound could be of interest in various fields of chemistry and pharmacology due to the presence of halogens and an amine group, which may confer unique biological or chemical properties.

Synthesis Analysis

The synthesis of halogenated phenylpropanamines can be achieved through various methods. For instance, the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis can afford benzimidazoles, which are structurally related to the target compound . Similarly, the reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds can yield tertiary amino alcohols, which are also structurally related . These methods suggest that the target compound could potentially be synthesized through a similar pathway involving halogenated precursors and amine coupling reactions.

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit characteristics influenced by the presence of bromine and fluorine atoms, such as increased molecular weight and altered electronic distribution. The benzimidazole derivatives synthesized from o-bromophenyl isocyanide and the tertiary amino alcohols related to Trihexyphenidyl provide insights into the potential reactivity and conformational preferences of the target compound's molecular framework.

Chemical Reactions Analysis

The chemical reactivity of the target compound would be influenced by the presence of the amine group and the halogen substituents. For example, the chemoselective functionalization of halogenated pyridines has been described, which could be relevant to the target compound's reactivity . The amination conditions and the selective substitution reactions outlined in these studies could be applicable to the target compound, potentially allowing for further functionalization or transformation into other useful derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be expected to include a relatively high melting point and stability due to the presence of the aromatic ring and halogen atoms. The compound's solubility in organic solvents and water would be influenced by the ionic hydrochloride group and the hydrophobic aromatic rings. The synthesis of similar compounds, such as the tertiary aminoalkanol hydrochlorides , provides a reference for the expected properties, such as crystallinity and solubility, which could be anticipated for the target compound.

Scientific Research Applications

Synthesis and Antidepressant Activity

One study focused on the synthesis of related compounds, exploring their potential as antidepressants. The study synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and tested its antidepressant activities, suggesting its relevance for further investigation in this field (Tao Yuan, 2012).

Application in Organic Chemistry

Several studies have explored the synthesis of related compounds in the context of organic chemistry. For instance, a research paper described the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are considered Trihexyphenidyl analogs (A. U. Isakhanyan, G. Gevorgyan, G. Panosyan, 2008). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was reported, emphasizing the ease of operation and high yield of its synthetic route (Tan Bin, 2010).

Development of Biologically Active Compounds

Research has also been conducted on the synthesis of compounds structurally similar to 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine hydrochloride for potential biologic applications. For example, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents was explored, highlighting the potential of these compounds in medical research (E. Mete, H. Gul, C. Kazaz, 2007).

Safety and Hazards

This compound could potentially pose various safety hazards. For instance, it could be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used in materials science, future research could explore its properties and potential applications .

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN.ClH/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHGWZAKIOOFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride

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